molecular formula C10H16Cl2N4O B1402430 4-Methyl-2-(pyrrolidin-3-yl)pyrimidine-5-carboxamide dihydrochloride CAS No. 1361112-05-1

4-Methyl-2-(pyrrolidin-3-yl)pyrimidine-5-carboxamide dihydrochloride

Cat. No.: B1402430
CAS No.: 1361112-05-1
M. Wt: 279.16 g/mol
InChI Key: PFLJKVRKNUPMKV-UHFFFAOYSA-N
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Description

4-Methyl-2-(pyrrolidin-3-yl)pyrimidine-5-carboxamide dihydrochloride is a synthetic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrrolidine ring attached to a pyrimidine core, which is further substituted with a carboxamide group. The dihydrochloride form indicates that the compound is present as a salt with two hydrochloride ions, enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(pyrrolidin-3-yl)pyrimidine-5-carboxamide dihydrochloride typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced via a nucleophilic substitution reaction, where a pyrrolidine derivative reacts with the pyrimidine core.

    Addition of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

    Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is purified through crystallization or chromatography and then converted to its dihydrochloride form.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(pyrrolidin-3-yl)pyrimidine-5-carboxamide dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen atoms.

    Reduction: Formation of reduced derivatives with additional hydrogen atoms.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

4-Methyl-2-(pyrrolidin-3-yl)pyrimidine-5-carboxamide dihydrochloride has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: Compounds with a pyrrolidine ring, such as proline or pyrrolizines.

    Pyrimidine derivatives: Compounds with a pyrimidine core, such as cytosine or thymine.

Uniqueness

4-Methyl-2-(pyrrolidin-3-yl)pyrimidine-5-carboxamide dihydrochloride is unique due to its specific combination of a pyrrolidine ring and a pyrimidine core with a carboxamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

4-methyl-2-pyrrolidin-3-ylpyrimidine-5-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O.2ClH/c1-6-8(9(11)15)5-13-10(14-6)7-2-3-12-4-7;;/h5,7,12H,2-4H2,1H3,(H2,11,15);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFLJKVRKNUPMKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(=O)N)C2CCNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-2-(pyrrolidin-3-yl)pyrimidine-5-carboxamide dihydrochloride
Reactant of Route 2
4-Methyl-2-(pyrrolidin-3-yl)pyrimidine-5-carboxamide dihydrochloride
Reactant of Route 3
4-Methyl-2-(pyrrolidin-3-yl)pyrimidine-5-carboxamide dihydrochloride
Reactant of Route 4
4-Methyl-2-(pyrrolidin-3-yl)pyrimidine-5-carboxamide dihydrochloride
Reactant of Route 5
4-Methyl-2-(pyrrolidin-3-yl)pyrimidine-5-carboxamide dihydrochloride
Reactant of Route 6
Reactant of Route 6
4-Methyl-2-(pyrrolidin-3-yl)pyrimidine-5-carboxamide dihydrochloride

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